2,2'-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate
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Overview
Description
2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of ethylene bridges, imino groups, ethoxy groups, phenylene rings, azo linkages, methylthiazolium units, and dithiocyanate groups. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Ethylenebis(imino) Intermediate: This step involves the reaction of ethylenediamine with appropriate aromatic aldehydes to form the ethylenebis(imino) intermediate.
Azo Coupling Reaction: The intermediate is then subjected to azo coupling reactions with diazonium salts derived from 3-ethoxy-4,1-phenylene compounds.
Thiazolium Ring Formation: The resulting azo compounds undergo cyclization reactions to form the thiazolium rings.
Dithiocyanate Addition: Finally, the thiazolium compounds are reacted with dithiocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolium rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
The major products formed from these reactions include oxides, amines, and substituted thiazolium derivatives .
Scientific Research Applications
2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) diacetate
- 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dibromide
Uniqueness
Compared to similar compounds, 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate stands out due to its dithiocyanate groups, which impart unique chemical reactivity and potential biological activities. This compound’s ability to undergo diverse chemical reactions and its wide range of applications make it a valuable subject of study in various scientific fields .
Properties
CAS No. |
94276-18-3 |
---|---|
Molecular Formula |
C28H32N10O2S4 |
Molecular Weight |
668.9 g/mol |
IUPAC Name |
N,N'-bis[2-ethoxy-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]phenyl]ethane-1,2-diamine;dithiocyanate |
InChI |
InChI=1S/C26H30N8O2S2.2CHNS/c1-5-35-23-17-19(29-31-25-33(3)13-15-37-25)7-9-21(23)27-11-12-28-22-10-8-20(18-24(22)36-6-2)30-32-26-34(4)14-16-38-26;2*2-1-3/h7-10,13-18H,5-6,11-12H2,1-4H3;2*3H |
InChI Key |
LDIRDPIQHVSRBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N=NC2=[N+](C=CS2)C)NCCNC3=C(C=C(C=C3)N=NC4=[N+](C=CS4)C)OCC.C(#N)[S-].C(#N)[S-] |
Origin of Product |
United States |
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